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4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine

Pharmaceutical impurity profiling Reference standard characterization Structural confirmation

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine (CAS 191546-94-8), also designated as Mirtazapine EP Impurity E and USP Impurity E, is a phenylpiperazine derivative with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol. The compound exists as a racemic mixture [(2RS)-configuration] and is formally known as acyclomirtazapine methyl derivative.

Molecular Formula C17H21N3
Molecular Weight 267.376
CAS No. 191546-94-8
Cat. No. B587320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine
CAS191546-94-8
Synonyms2(RS)-4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine; 
Molecular FormulaC17H21N3
Molecular Weight267.376
Structural Identifiers
SMILESCC1=C(N=CC=C1)N2CCN(CC2C3=CC=CC=C3)C
InChIInChI=1S/C17H21N3/c1-14-7-6-10-18-17(14)20-12-11-19(2)13-16(20)15-8-4-3-5-9-15/h3-10,16H,11-13H2,1-2H3
InChIKeyJNMXDZGUVXJVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine (CAS 191546-94-8) – Identity, Classification, and Procurement-Relevant Profile


4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine (CAS 191546-94-8), also designated as Mirtazapine EP Impurity E and USP Impurity E, is a phenylpiperazine derivative with the molecular formula C₁₇H₂₁N₃ and a molecular weight of 267.37 g/mol . The compound exists as a racemic mixture [(2RS)-configuration] and is formally known as acyclomirtazapine methyl derivative [1]. It is classified as a process-related impurity of the tetracyclic antidepressant mirtazapine, arising during bulk drug synthesis rather than from degradation [2]. Unlike the parent drug mirtazapine, which possesses a fused tetracyclic ring system, this compound retains an open-chain 2-phenylpiperazine structure with a methyl-substituted pyridine at the N-1 position, representing a structurally distinct impurity species that requires independent analytical characterization and reference standard procurement .

Why Generic Substitution of 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine with Other Mirtazapine Impurities Fails in Analytical and Regulatory Contexts


Mirtazapine impurity standards are not functionally interchangeable. Each impurity—whether process-related or degradation-derived—occupies a distinct chromatographic position, carries a unique regulatory classification, and requires a specific reference standard for identity confirmation, system suitability testing, and quantitative determination . Impurity E (4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine) is explicitly classified in USP and EP monographs as a process impurity included for identification purposes only, with a relative retention time (RRT) of 1.3 that differentiates it from six other specified impurities [1]. Substituting Impurity E with, for example, Impurity A (N-oxide; RRT 0.2) or Impurity F (10-ketomirtazapine; RRT 1.35) would invalidate system suitability verification, compromise peak identification in resolution mixtures, and render regulatory submissions non-compliant. The structural difference—an open-chain piperazine versus the tetracyclic ring system of other impurities—further precludes any assumption of equivalent detector response, solubility, or stability behavior . Proper procurement of the exact impurity standard is therefore non-negotiable for analytical method development, ANDA filing, and QC batch release testing.

Quantitative Differentiation Evidence for 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine (CAS 191546-94-8) Versus Closest Mirtazapine Impurity Analogs


Molecular Weight and Elemental Composition Differentiation from Parent Drug Mirtazapine and Other Specified Impurities

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine (Impurity E) possesses a molecular mass of 267.37 Da (C₁₇H₂₁N₃), which is 2.02 Da heavier than the parent drug mirtazapine (C₁₇H₁₉N₃, 265.35 Da) and differs from all other specified impurities [1]. The mass increment arises from the presence of an additional methyl group combined with the absence of the tetracyclic ring closure characteristic of mirtazapine. This compound is the only mirtazapine-specified impurity with an open-chain 2-phenylpiperazine scaffold, whereas Impurities A (N-oxide, C₁₇H₁₉N₃O, MW 281.35), C (1-ketomirtazapine, C₁₇H₁₇N₃O, MW 279.34), and F (10-ketomirtazapine, C₁₇H₁₇N₃O, MW 279.34) retain the tetracyclic framework [1]. The structural uniqueness enables unequivocal mass spectrometric identification independent of chromatographic retention.

Pharmaceutical impurity profiling Reference standard characterization Structural confirmation

Chromatographic Relative Retention Time (RRT) Differentiation Among US Pharmacopeia-Specified Impurities

In the official USP HPLC method for Mirtazapine Tablets (UV detection at 240 nm, L1 column, isocratic mobile phase), Impurity E (acyclomirtazapine methyl derivative) exhibits a relative retention time (RRT) of 1.3, placing it between mirtazapine (RRT 1.0) and Impurity F (10-ketomirtazapine, RRT 1.35) [1]. This RRT is substantially separated from Impurity A (N-oxide, RRT 0.2), Impurity B (alcohol, RRT 0.3), Impurity C (1-ketomirtazapine, RRT 0.35), and Impurity D (desmethylmirtazapine, RRT 0.4). The USP system suitability requirement mandates a resolution of NLT 1.5 between Impurity E and Impurity F, making the precise retention window of Impurity E critical for method compliance [1]. No other impurity occupies the RRT 1.3 window.

HPLC method validation System suitability Impurity resolution

Regulatory Classification as a Process Impurity Excluded from Total Impurities – Differentiation from Degradation Products with Quantitative Limits

USP Table 1 explicitly classifies Impurity E as a 'Process impurity – Included for identification purposes only' with the directive 'Not to be included in Total impurities' [1]. In contrast, Impurities A (N-oxide), C (1-ketomirtazapine), and F (10-ketomirtazapine) are degradation products subject to quantitative acceptance criteria of Not More Than (NMT) 0.2% each, while any individual unspecified degradation product is limited to NMT 0.2% [1]. This regulatory distinction means Impurity E is monitored solely for chromatographic system suitability, not for batch release quantification—a status shared only with Impurities B and D among the six listed impurities [1]. The absence of an assigned Relative Response Factor for Impurity E further reinforces its qualitative-only role in the analytical scheme.

Regulatory impurity classification ICH Q3A Pharmacopeial monograph compliance

Synthetic Origin and Chemical Stability Differentiation from Degradation-Derived Impurities

Impurity E is synthesized as a process intermediate/byproduct during mirtazapine manufacture via methane sulphonyl chloride treatment of the hydroxymethyl intermediate at low temperature (0–5 °C), followed by stirring at 25–30 °C for 12 hours, yielding the deshydroxy compound . This formation mechanism is entirely distinct from degradation impurities A (oxidation), C (ketone formation), and F (ketone formation) which arise from oxidative stress conditions during storage. Furthermore, the open-chain piperazine structure of Impurity E lacks the tetracyclic conjugation present in degradation impurities, suggesting different photostability and thermal degradation profiles . The compound is stored as a neat reference standard at ambient shipping temperature, consistent with its process-impurity classification rather than requiring the cold-chain storage typical of labile degradation products [1].

Process impurity synthesis Forced degradation Impurity formation mechanism

Safety and Hazard Classification Differentiation from Parent Drug Mirtazapine

4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine carries GHS hazard classifications H302 (Harmful if swallowed; Acute Toxicity Category 4) and H411 (Toxic to aquatic life with long-lasting effects; Aquatic Chronic Category 2), requiring specific handling and disposal protocols . In contrast, mirtazapine as an approved active pharmaceutical ingredient is not classified as hazardous under routine GHS criteria and is handled under standard pharmaceutical laboratory precautions [1]. This differential hazard profile means Impurity E requires dedicated laboratory safety measures—including P264 (wash hands thoroughly after handling), P270 (do not eat, drink, or smoke when using), and P273 (avoid release to the environment)—that are not mandated for the parent drug reference standard . The predicted water solubility of approximately 25.6 g/L (calculated at 25 °C) further implies distinct solution-handling characteristics compared to the less soluble parent drug .

Safety data sheet GHS classification Reference standard handling

Best Research and Industrial Application Scenarios for 4-Methyl-1-(3-methylpyridin-2-yl)-2-phenylpiperazine (CAS 191546-94-8) in Analytical and Quality Control Contexts


USP/EP System Suitability Verification in Mirtazapine Drug Product Batch Release Testing

Impurity E is an essential component of the USP Mirtazapine Resolution Mixture RS, which is used to verify chromatographic system suitability before each batch release test. The mixture contains mirtazapine plus Impurities A through F at approximately 0.1% w/w each [1]. System suitability requires resolution of NLT 1.5 between Impurity E (RRT 1.3) and Impurity F (RRT 1.35); failure to achieve this resolution invalidates the entire analytical run [1]. Quality control laboratories conducting USP-compliant mirtazapine tablet testing must therefore procure and maintain an authenticated Impurity E standard to satisfy this mandatory system suitability criterion.

Method Development and Validation for ANDA Regulatory Submissions

During Abbreviated New Drug Application (ANDA) preparation, generic manufacturers must demonstrate that their analytical method can resolve all specified impurities listed in the USP or EP monograph. Impurity E, as a process impurity with a distinct RRT of 1.3, serves as a critical test analyte for establishing method specificity, linearity, and precision [2]. Method validation protocols require spiking Impurity E at levels typically ranging from 0.5 to 2.0 µg/mL into the mirtazapine matrix to assess recovery (target range 95.54–102.22%) and precision (RSD < 2.21%) [3]. The validated method must demonstrate baseline separation of Impurity E from both the mirtazapine peak and adjacent Impurity F, making the availability of the pure reference standard indispensable [3].

Impurity Profiling and Process Control During Commercial Mirtazapine API Manufacturing

Impurity E originates as a process byproduct formed during the dehydration of the hydroxymethyl intermediate in mirtazapine synthesis, specifically via treatment with methane sulphonyl chloride at 0–5 °C . API manufacturers monitor Impurity E levels throughout the synthetic process to ensure consistent control. Because Impurity E is not formed via degradation, its presence in the final API reflects synthetic pathway efficiency rather than storage stability . Establishing an in-house reference standard of Impurity E enables routine in-process HPLC monitoring and facilitates investigation of batch-to-batch variability in the dehydration step, directly supporting process optimization and regulatory compliance.

Toxicological Assessment and Safety Data Generation for Regulatory Dossiers

Regulatory guidance (ICH Q3A) requires that specified impurities identified at levels above the identification threshold be characterized for genotoxic and general toxicity potential. Impurity E, with its GHS acute oral toxicity classification (H302) and aquatic chronic toxicity classification (H411), necessitates dedicated toxicological assessment that is distinct from the parent drug mirtazapine, which lacks such hazard classifications . Contract research organizations and pharmaceutical development teams procuring Impurity E for in vitro genotoxicity assays (e.g., Ames test, chromosomal aberration) or in silico toxicology assessments (e.g., DEREK Nexus, Sarah Nexus) require a well-characterized, high-purity (>95%) reference standard to generate data suitable for regulatory submission .

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